

Methoxyisoflavone: A Technical Guide to its Anabolic and Muscle-Building Properties

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Compound of Interest

Compound Name: 7-Methoxyisoflavone

Cat. No.: B190368

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyisoflavone (5-methyl-7-methoxy-isoflavone) has been marketed as a potent anabolic agent capable of promoting muscle growth and enhancing athletic performance without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth review of the scientific evidence concerning the purported muscle-building properties of methoxyisoflavone. It synthesizes findings from foundational patent literature and contrasts them with contemporary clinical trials. Detailed experimental protocols from key studies are presented, and quantitative data on body composition and performance metrics are summarized in tabular format for critical evaluation. Furthermore, this guide explores the potential molecular mechanisms of action, drawing upon the broader understanding of isoflavone signaling in skeletal muscle. Through a comprehensive analysis of the available data, this document aims to offer a clear and evidence-based perspective on the true anabolic potential of methoxyisoflavone for professionals in the fields of research, science, and drug development.

Introduction

5-methyl-7-methoxy-isoflavone is a synthetic isoflavone, a class of compounds that are structurally similar to estrogens and are found naturally in sources like soybeans. The initial interest in methoxyisoflavone as an anabolic agent stemmed from a U.S. patent filed in the late 1970s, which claimed significant muscle-building and performance-enhancing effects in

animals. These claims led to the marketing of methoxyisoflavone as a non-steroidal anabolic supplement. However, the initial enthusiasm has been met with skepticism due to a lack of robust supporting evidence from well-controlled human clinical trials. This guide will critically examine the evidence from both the foundational patent and subsequent scientific scrutiny.

Preclinical Evidence and Original Claims

The primary basis for the anabolic claims of methoxyisoflavone originates from U.S. Patent 4,163,746, filed by Feuer et al. in 1977. The patent describes animal studies suggesting that 5-methyl-7-methoxy-isoflavone promotes weight gain, primarily through an increase in lean muscle mass.

Experimental Protocols from U.S. Patent 4,163,746

The patent details experiments conducted on livestock and poultry to assess the anabolic effects of methoxyisoflavone.

- **Animal Models:** The studies utilized various animal models, including chickens and pigs, to evaluate the impact of methoxyisoflavone on growth and body composition.
- **Dosage and Administration:** Methoxyisoflavone was administered as a feed additive at varying concentrations. For instance, in one study, it was added to chicken fodder at a concentration of 20 mg per kilogram of feed.
- **Duration:** The experimental periods ranged from several weeks to months to observe significant changes in body weight and composition.
- **Outcome Measures:** The primary endpoint was the change in body weight. The patent also claims that the observed weight gain was predominantly in the form of lean muscle mass rather than fat, although specific methodologies for this determination are not extensively detailed.

Quantitative Data from U.S. Patent 4,163,746

The patent reports significant increases in body weight in the animals treated with methoxyisoflavone compared to control groups.

Animal Model	Methoxyisoflavone Dose	Duration	Reported Outcome
Broiler Chickens	20 mg/kg of feed	56 days	8-10% increase in body weight compared to control
Pigs	Not specified	Not specified	Increased lean mass and reduced backfat thickness

Clinical Evaluation in Humans

In contrast to the claims in the patent literature, a key human clinical trial conducted by Wilborn et al. (2006) investigated the effects of methoxyisoflavone supplementation in resistance-trained males and found no significant anabolic effects.

Experimental Protocol: Wilborn et al. (2006)

This study employed a rigorous, double-blind, placebo-controlled design to assess the efficacy of methoxyisoflavone.

- **Participants:** Forty-five resistance-trained males were recruited for the study.
- **Supplementation Protocol:** Participants were randomly assigned to one of four groups: placebo, 800 mg/day of methoxyisoflavone, 200 mg/day of 20-hydroxyecdysone, or 1000 mg/day of a sulfo-polysaccharide complex. The supplementation period was 8 weeks.
- **Resistance Training Program:** All participants followed a structured, supervised resistance training program for the duration of the study. The program was designed to induce muscle hypertrophy and strength gains.
- **Outcome Measures:** A comprehensive battery of tests was conducted at baseline, 4 weeks, and 8 weeks, including:
 - Body composition analysis using dual-energy X-ray absorptiometry (DEXA) to measure fat-free mass and fat mass.

- One-repetition maximum (1-RM) strength tests for bench press and leg press.
- Muscle endurance tests.
- Anaerobic power assessment.
- Blood analysis for markers of anabolic and catabolic status, including total and free testosterone, and cortisol.

Quantitative Data from Wilborn et al. (2006)

The study found no statistically significant differences between the methoxyisoflavone group and the placebo group for any of the measured outcomes.

Table 1: Body Composition Changes (Mean \pm SD)

Group	Fat-Free Mass (kg) - Change from Baseline	Fat Mass (kg) - Change from Baseline
Methoxyisoflavone (n=11)	+1.3 \pm 1.8	-0.9 \pm 1.5
Placebo (n=12)	+1.5 \pm 1.4	-0.8 \pm 1.3
p-value	> 0.05	> 0.05

Table 2: Strength Changes (Mean \pm SD)

Group	Bench Press 1-RM (kg) - Change from Baseline	Leg Press 1-RM (kg) - Change from Baseline
Methoxyisoflavone (n=11)	+8.9 \pm 6.4	+35.5 \pm 20.9
Placebo (n=12)	+9.1 \pm 5.9	+38.6 \pm 22.7
p-value	> 0.05	> 0.05

Table 3: Hormonal Profile Changes (Mean \pm SD)

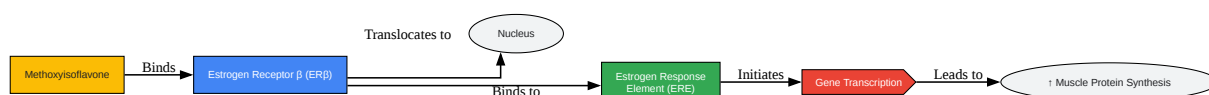
Group	Free Testosterone (pg/mL) - Change from Baseline	Cortisol (µg/dL) - Change from Baseline
Methoxyisoflavone (n=11)	+1.2 ± 3.4	-0.5 ± 4.1
Placebo (n=12)	+0.8 ± 2.9	-1.1 ± 3.8
p-value	> 0.05	> 0.05

Proposed Mechanisms of Action

The precise molecular mechanisms by which methoxyisoflavone might exert anabolic effects have not been definitively elucidated. However, based on the known activities of other isoflavones, several potential pathways have been proposed.

Estrogen Receptor Modulation

Isoflavones are structurally similar to estrogen and can bind to estrogen receptors (ERs), specifically ER β , which is found in skeletal muscle. This interaction could potentially trigger downstream signaling cascades that influence muscle protein synthesis.

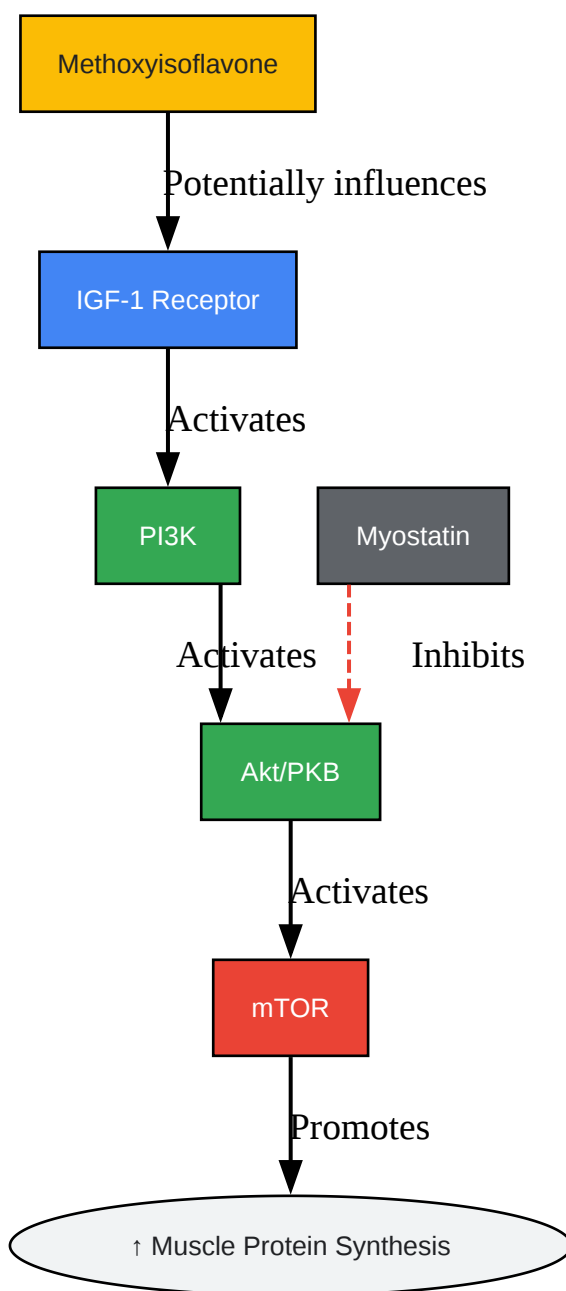


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Proposed Estrogen Receptor β Signaling Pathway for Methoxyisoflavone.

IGF-1 Signaling Pathway

Some research on other isoflavones suggests they may influence the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, a critical regulator of muscle growth. By potentially increasing IGF-1 expression or sensitivity, methoxyisoflavone could theoretically activate downstream anabolic signaling.

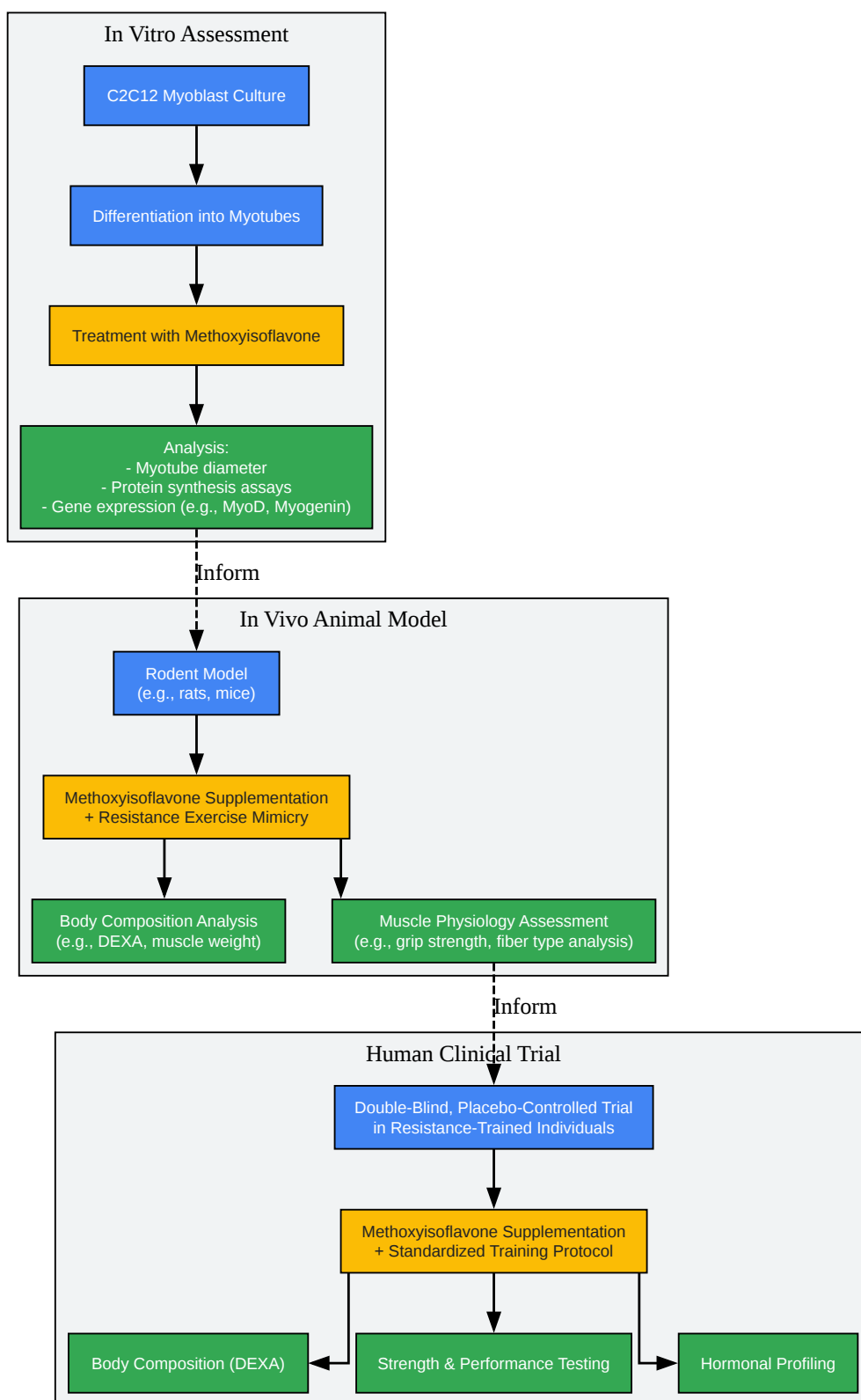


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Hypothesized Influence of Methoxyisoflavone on the IGF-1 Signaling Pathway.

Experimental Workflow for Investigating Anabolic Properties

To rigorously assess the anabolic potential of a compound like methoxyisoflavone, a multi-faceted experimental approach is necessary, combining in vitro and in vivo studies.



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A Comprehensive Experimental Workflow for Evaluating Anabolic Compounds.

Conclusion

The assertion that methoxyisoflavone is an effective anabolic agent for muscle growth is not supported by robust scientific evidence in humans. The initial claims, originating from patent literature and based on animal studies, have been contradicted by a well-controlled clinical trial in resistance-trained males, which demonstrated no significant benefits in terms of muscle mass, strength, or hormonal status. While the proposed mechanisms of action involving estrogen receptor modulation and the IGF-1 pathway are theoretically plausible for isoflavones in general, there is a lack of direct evidence for 5-methyl-7-methoxy-isoflavone specifically.

For researchers, scientists, and drug development professionals, methoxyisoflavone serves as a case study in the importance of rigorous, placebo-controlled human trials to validate preclinical findings and marketing claims. Future research, if any, should focus on elucidating the specific molecular interactions of methoxyisoflavone in skeletal muscle cells to determine if any potential for anabolic activity exists, and if so, under what conditions. Based on the current body of evidence, methoxyisoflavone cannot be recommended as an effective muscle-building supplement.

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